molecular formula C18H24N4O2 B2716577 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide CAS No. 1210863-70-9

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2716577
CAS No.: 1210863-70-9
M. Wt: 328.416
InChI Key: DXDMHHPIXWOEHM-UHFFFAOYSA-N
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Description

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the production process .

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its neuroprotective and analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide is unique due to its combination of the isoxazole ring, piperazine moiety, and specific substitution pattern. This unique structure imparts distinct biological activities and therapeutic potential, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-15-14-17(20-24-15)18(23)19-8-5-9-21-10-12-22(13-11-21)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDMHHPIXWOEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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